6-(4-Methoxyphenyl)pyridine-2-carbaldehyde

Catalog No.
S735439
CAS No.
502925-47-5
M.F
C13H11NO2
M. Wt
213.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(4-Methoxyphenyl)pyridine-2-carbaldehyde

CAS Number

502925-47-5

Product Name

6-(4-Methoxyphenyl)pyridine-2-carbaldehyde

IUPAC Name

6-(4-methoxyphenyl)pyridine-2-carbaldehyde

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

InChI

InChI=1S/C13H11NO2/c1-16-12-7-5-10(6-8-12)13-4-2-3-11(9-15)14-13/h2-9H,1H3

InChI Key

JLUDQJVIZSPJFQ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CC=CC(=N2)C=O

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=CC(=N2)C=O

Antiproliferative Activity

Fluorescence Properties

Transfer Hydrogenation

6-(4-Methoxyphenyl)pyridine-2-carbaldehyde is an organic compound characterized by its heterocyclic aromatic structure. It has the molecular formula C13H11NO2C_{13}H_{11}NO_2 and a molecular weight of approximately 213.23 g/mol. The compound features a pyridine ring substituted with a 4-methoxyphenyl group and an aldehyde functional group at the 2-position, which contributes to its reactivity and biological properties .

, including:

  • Oxidation: It can be oxidized to form 6-(4-Methoxyphenyl)pyridine-2-carboxylic acid.
  • Reduction: The reduction process yields 6-(4-Methoxyphenyl)pyridine-2-methanol.
  • Substitution Reactions: Depending on the nucleophile used, various substituted derivatives can be synthesized .

The aldehyde group in 6-(4-Methoxyphenyl)pyridine-2-carbaldehyde can also form Schiff bases with amines, which are stable complexes that may have significant biological implications.

Research indicates that 6-(4-Methoxyphenyl)pyridine-2-carbaldehyde exhibits notable biological activities. It interacts with various enzymes and proteins, influencing cellular processes such as signaling pathways and gene expression. Its unique structure allows it to potentially act as a therapeutic agent in medicine, with ongoing studies exploring its pharmacological properties .

The synthesis of 6-(4-Methoxyphenyl)pyridine-2-carbaldehyde typically involves:

  • Condensation Reactions: A common method is the reaction of 4-methoxybenzaldehyde with 2-pyridinecarboxaldehyde.
  • Suzuki-Miyaura Coupling Reaction: This method employs palladium catalysts and boron reagents to facilitate the coupling of the two components under specific conditions .

Industrial production may involve optimizing these reactions for higher yields and purity, often incorporating purification steps such as recrystallization or chromatography.

6-(4-Methoxyphenyl)pyridine-2-carbaldehyde finds applications across various fields:

  • Chemical Research: It serves as a building block for synthesizing more complex heterocyclic compounds.
  • Pharmaceutical Development: The compound is explored as a precursor for biologically active molecules and potential drugs.
  • Material Science: It is used in developing advanced materials and chemical intermediates .

Studies on the interactions of 6-(4-Methoxyphenyl)pyridine-2-carbaldehyde with biomolecules reveal its potential to bind covalently to nucleophilic sites on proteins or enzymes. This binding can alter their functions, impacting cellular behavior and metabolic processes. The methoxyphenyl group enhances its binding affinity for specific biological targets, making it an interesting candidate for further research in drug development .

Several compounds share structural similarities with 6-(4-Methoxyphenyl)pyridine-2-carbaldehyde. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
6-(3-Methoxyphenyl)pyridine-2-carbaldehydeC₁₃H₁₁NO₂Substituted at the 3-position instead of the 4-position
5-(4-Methoxyphenyl)pyridine-2-carbaldehydeC₁₃H₁₁NO₂Substituted at the 5-position, affecting reactivity
6-(4-Chlorophenyl)pyridine-2-carbaldehydeC₁₃H₉ClN OChlorine substitution alters electronic properties

These compounds differ primarily in their substitution patterns on the pyridine ring, which can significantly influence their chemical reactivity and biological activity. The unique combination of the methoxy group and the aldehyde functionality in 6-(4-Methoxyphenyl)pyridine-2-carbaldehyde contributes to its distinct properties compared to these similar compounds .

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

6-(4-Methoxyphenyl)pyridine-2-carbaldehyde

Dates

Modify: 2023-08-15

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